N-(3,4-dichlorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-6-5-10(8-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFUOFHOLXMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)benzofuran-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
1. Chemistry
- Building Block for Synthesis : It serves as a crucial building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.
2. Biology
- Biological Activity Investigation : Research has focused on its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
3. Medicine
- Drug Development Candidate : N-(3,4-dichlorophenyl)benzofuran-2-carboxamide is being explored as a candidate for drug development, particularly in diseases where modulation of specific biological pathways is required. Its ability to inhibit enzymes involved in inflammatory pathways suggests potential anti-inflammatory effects .
4. Industry
- Advanced Materials Development : The compound's unique structural properties make it suitable for developing advanced materials such as polymers and coatings.
Anticancer Properties
The compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes recent findings on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 6.72 | Induction of apoptosis |
| MDA-MB-231 | 4.87 | Cell cycle arrest |
| A549 | 5.00 | Inhibition of ERK1/2 signaling |
| Jurkat E6.1 | 8.00 | Disruption of mitochondrial function |
These results indicate that the compound can effectively target cancer cells through multiple mechanisms, including apoptosis induction and cell cycle disruption .
Neuroprotective Effects
In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. A study reported that certain derivatives exhibited significant protection against NMDA-induced excitotoxicity in neuronal cells, comparable to established NMDA antagonists like memantine .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of derivatives based on benzofuran scaffolds were synthesized and tested for their anticancer activity against human mammary gland epithelial cells (MCF-10A). The study highlighted that modifications to the benzofuran structure could enhance antiproliferative activity significantly, with some compounds showing IC50 values comparable to doxorubicin .
Case Study 2: Neuroprotective Screening
In another investigation, derivatives were screened for neuroprotective effects using primary cultured rat cortical neurons. Compounds exhibiting protective action against excitotoxicity were identified, showcasing the potential of benzofuran derivatives in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and metabolic pathways. For example, it can inhibit the activity of kinases, which play a crucial role in cell division and proliferation . Additionally, the compound can induce oxidative stress in cells, leading to apoptosis and cell death .
Comparison with Similar Compounds
Key Differences :
- The benzofuran core in the target compound may offer distinct electronic properties due to its oxygen-containing heterocycle, influencing receptor binding or metabolic stability .
Dichlorophenyl-Containing Agrochemicals
N-(3,4-Dichlorophenyl)propanamide (Propanil) and N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) are pesticidal analogs ():
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Application |
|---|---|---|---|---|
| Propanil | C₉H₉Cl₂NO₂ | 234.08 | Propanamide | Herbicide |
| Fenoxacrim | C₁₃H₁₄Cl₂N₄O₄ | 385.18 | Pyrimidine, carboxamide | Acaricide |
| Target Compound | C₁₅H₉Cl₂NO₂ | 306.14 | Benzofuran, carboxamide | Research (e.g., Alzheimer’s) |
Key Differences :
- Propanil ’s propanamide chain contrasts with the benzofuran carboxamide, likely contributing to its herbicidal activity via inhibition of photosynthesis .
- Fenoxacrim’s pyrimidine ring may enhance stability in environmental conditions compared to the benzofuran system .
Dichlorophenyl Ethylamine Derivatives (BD Series)
BD 1008 and BD 1047 () are sigma receptor ligands with dichlorophenyl groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Target |
|---|---|---|---|---|
| BD 1008 | C₁₇H₂₄Br₂Cl₂N₃ | 563.03 | Ethylamine, pyrrolidinyl | Sigma receptors |
| BD 1047 | C₁₃H₂₀Br₂Cl₂N₂ | 464.94 | Ethylamine, dimethylamino | Sigma receptors |
| Target Compound | C₁₅H₉Cl₂NO₂ | 306.14 | Benzofuran, carboxamide | Under investigation |
Key Differences :
- The BD compounds feature ethylamine linkers and halogenated salts (dihydrobromides), enhancing solubility and receptor affinity. In contrast, the carboxamide group in the target compound may favor hydrogen bonding with enzymatic targets like cholinesterases .
Urea-Based Metabolites
Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea (), share the dichlorophenyl group but differ in functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Application |
|---|---|---|---|---|
| N-(3,4-Dichlorophenyl)-N´-methylurea | C₈H₈Cl₂N₂O | 233.07 | Urea | Herbicide metabolite |
| Target Compound | C₁₅H₉Cl₂NO₂ | 306.14 | Carboxamide | Research |
Key Differences :
- The urea group in linuron metabolites facilitates hydrogen bonding but may reduce metabolic stability compared to the carboxamide group, which is less prone to hydrolysis .
Biological Activity
N-(3,4-dichlorophenyl)benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its potential anticancer, antimicrobial, and enzymatic inhibition properties, supported by detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a benzofuran core with a dichlorophenyl substituent. The molecular formula is CHClNO, with a molecular weight of approximately 308.16 g/mol. The presence of chlorine atoms is believed to enhance its biological activity compared to similar compounds.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers. It is hypothesized that the mechanism involves the inhibition of key kinases involved in cell signaling pathways critical for cancer progression .
- Case Studies : In vitro studies have demonstrated that this compound can reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent .
| Study | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |
| Study B | HCT116 (colon cancer) | 10.0 | Inhibits proliferation |
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
- Activity Spectrum : It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. This suggests a potential role in treating infections caused by resistant pathogens .
- Research Findings : In one study, the compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
3. Enzymatic Inhibition
The compound has been explored for its ability to inhibit specific enzymes.
- Urease Inhibition : Studies have shown that this compound can inhibit urease activity, which is crucial for certain metabolic processes in pathogens .
- Mechanism : The inhibition mechanism involves binding to the active site of urease, thereby preventing substrate access and subsequent catalysis .
| Enzyme | IC (µM) |
|---|---|
| Urease | 18.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of chlorine atoms enhances lipophilicity and may facilitate interaction with biological targets.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine substituents | Anticancer activity |
| N-(3,4-Difluorophenyl)benzofuran-2-carboxamide | Fluorine substituents | Reduced efficacy |
| N-(4-Methoxyphenyl)benzofuran-2-carboxamide | Methoxy groups | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
